2-Ethyl-1,4-benzoquinone
Overview
Description
2-Ethyl-1,4-benzoquinone is an organic compound belonging to the quinone family. Quinones are characterized by a six-membered aromatic ring with two ketone substitutions. This compound, specifically, has an ethyl group attached to the 1-position of the benzoquinone ring. This compound is known for its vibrant yellow color and its role in various chemical and biological processes.
Preparation Methods
Synthetic Routes and Reaction Conditions: 2-Ethyl-1,4-benzoquinone can be synthesized through several methods. One common approach involves the oxidation of ethylhydroquinone. The reaction typically uses oxidizing agents such as potassium dichromate or ferric chloride in an acidic medium. The reaction conditions often include moderate temperatures and controlled pH to ensure the selective oxidation of the hydroquinone to the quinone.
Industrial Production Methods: Industrial production of ethyl-1,4-benzoquinone often involves the catalytic oxidation of ethylhydroquinone using air or oxygen in the presence of a catalyst such as vanadium pentoxide. The process is carried out in a solvent like water or acetic acid, and the reaction is typically conducted at elevated temperatures to enhance the reaction rate and yield.
Chemical Reactions Analysis
Types of Reactions: 2-Ethyl-1,4-benzoquinone undergoes various chemical reactions, including:
Oxidation: It can be further oxidized to form more complex quinone derivatives.
Reduction: It can be reduced back to ethylhydroquinone using reducing agents like sodium borohydride or hydrogen in the presence of a catalyst.
Substitution: The ethyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium dichromate, ferric chloride, air, or oxygen in acidic or neutral media.
Reduction: Sodium borohydride, hydrogen gas with a palladium or platinum catalyst.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products:
Oxidation: More oxidized quinone derivatives.
Reduction: Ethylhydroquinone.
Substitution: Various substituted quinones depending on the nucleophile used.
Scientific Research Applications
2-Ethyl-1,4-benzoquinone has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of dyes, pigments, and other organic compounds.
Biology: It serves as a model compound for studying redox reactions and electron transfer processes in biological systems.
Medicine: Quinone derivatives, including ethyl-1,4-benzoquinone, are investigated for their potential anticancer and antimicrobial properties.
Industry: It is used in the production of polymers, resins, and as a stabilizer in various chemical processes.
Mechanism of Action
2-Ethyl-1,4-benzoquinone exerts its effects primarily through redox reactions. It can accept and donate electrons, making it a key player in electron transfer processes. In biological systems, it can interact with enzymes and proteins, leading to the generation of reactive oxygen species (ROS) and oxidative stress. This oxidative stress can induce cell death in cancer cells, making it a potential anticancer agent. The compound’s ability to generate ROS also underlies its antimicrobial activity.
Comparison with Similar Compounds
2-Ethyl-1,4-benzoquinone can be compared with other quinones such as:
1,4-benzoquinone: Lacks the ethyl group, making it less hydrophobic and slightly less reactive in certain substitution reactions.
1,4-naphthoquinone: Has a larger aromatic system, leading to different electronic properties and reactivity.
2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ): A highly reactive quinone used as an oxidizing agent in organic synthesis.
Uniqueness: The presence of the ethyl group in ethyl-1,4-benzoquinone imparts unique hydrophobic properties and influences its reactivity in substitution reactions. This makes it a valuable compound in both synthetic and biological applications.
Properties
IUPAC Name |
2-ethylcyclohexa-2,5-diene-1,4-dione | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8O2/c1-2-6-5-7(9)3-4-8(6)10/h3-5H,2H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IGRSQEOIAAGSGS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC(=O)C=CC1=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50197191 | |
Record name | Ethyl-1,4-benzoquinone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50197191 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
136.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
4754-26-1 | |
Record name | Ethyl-1,4-benzoquinone | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004754261 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Ethyl-1,4-benzoquinone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50197191 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | ETHYL-1,4-BENZOQUINONE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1HNJ76BQ68 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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